molecular formula C15H22FNO4 B8633150 2-(Dibutoxymethyl)-4-fluoro-1-nitrobenzene CAS No. 603306-58-7

2-(Dibutoxymethyl)-4-fluoro-1-nitrobenzene

Cat. No. B8633150
CAS RN: 603306-58-7
M. Wt: 299.34 g/mol
InChI Key: NHDADOXWSLXLIH-UHFFFAOYSA-N
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Description

2-(Dibutoxymethyl)-4-fluoro-1-nitrobenzene is a useful research compound. Its molecular formula is C15H22FNO4 and its molecular weight is 299.34 g/mol. The purity is usually 95%.
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properties

CAS RN

603306-58-7

Molecular Formula

C15H22FNO4

Molecular Weight

299.34 g/mol

IUPAC Name

2-(dibutoxymethyl)-4-fluoro-1-nitrobenzene

InChI

InChI=1S/C15H22FNO4/c1-3-5-9-20-15(21-10-6-4-2)13-11-12(16)7-8-14(13)17(18)19/h7-8,11,15H,3-6,9-10H2,1-2H3

InChI Key

NHDADOXWSLXLIH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=C(C=CC(=C1)F)[N+](=O)[O-])OCCCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Heat a solution of 5-fluoro-2-nitro-benzaldehyde (10 g, 59.17 mmol), butanol (20 mL, 219 mmol) and p-toluenesulfonic acid (600 mg, 3.15 mmol) in toluene (200 mL) at reflux for 2 hours in a flask equipped with a Dean-Stark trap. Cool the reaction mixture to room temperature, dilute with ethyl acetate (400 mL), and wash sequentially with saturated aqueous sodium bicarbonate (300 mL×3) and saturated aqueous sodium chloride (300 mL×2). Dry the organic phase over sodium sulfate and concentrate under reduced pressure to provide the desired compound as a pale yellow oil (17 g, 96%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

A solution of 5-fluoro-2-nitrobenzaldehyde (1-15, 75 g, 443 mmol), para-toluenesulfonic acid monohydrate (8.4 g, 44.3 mmol), and n-butanol (122 mL, 1.33 mol) was refluxed in toluene (630 mL) using a Dean-Stark apparatus for 15 h. The reaction was cooled, concentrated and partitioned between water (1 L) and EtOAc (1 L). The organic layer was washed with water (1 L) and brine (1 L), dried over Na2SO4 and concentrated. The crude reaction was purified by column chromatography (0 to 25% EtOAc in hexanes, 1% triethylamine buffer) to yield the 2-(dibutoxymethyl)-4-fluoro-1-nitrobenzene (1-16) as an oil. Data for 1-16: 1H NMR (500 MHz, CDCl3) δ 7.92 (dd, J=8.5, 4.5 Hz, 1H), 7.54 (dd, J=9.0, 3.0 Hz, 1H), 7.15-7.11 (m, 1H), 6.05 (s, 1H), 3.67-3.52 (m, 4H), 1.63-1.57 (m, 4H), 1.43-1.35 (m, 4H), 0.94-0.91 (m, 6H) ppm; ESI MS [M+H] for C15H22FNO4 (-acetal)=169.8.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One

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